Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate

Immuno-oncology Antigen presentation ERAP2 inhibitor

Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate (CAS 22386‑74‑9) is a multifunctional 4,6‑diamino‑5‑nitropyrimidine building block that incorporates a primary amino group, a nitro group, and an ethyl glycinate ester on the pyrimidine scaffold. It is primarily employed as a key intermediate for constructing fused heterocyclic systems such as pyrrolo[2,3‑d]pyrimidines, and has been identified as a moderate inhibitor of human endoplasmic reticulum aminopeptidase 2 (ERAP2).

Molecular Formula C8H11N5O4
Molecular Weight 241.207
CAS No. 22386-74-9
Cat. No. B2735339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate
CAS22386-74-9
Molecular FormulaC8H11N5O4
Molecular Weight241.207
Structural Identifiers
SMILESCCOC(=O)CNC1=NC=NC(=C1[N+](=O)[O-])N
InChIInChI=1S/C8H11N5O4/c1-2-17-5(14)3-10-8-6(13(15)16)7(9)11-4-12-8/h4H,2-3H2,1H3,(H3,9,10,11,12)
InChIKeySAZICPHDUKRFOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate (CAS 22386-74-9): Procurement & Selection Baseline


Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate (CAS 22386‑74‑9) is a multifunctional 4,6‑diamino‑5‑nitropyrimidine building block that incorporates a primary amino group, a nitro group, and an ethyl glycinate ester on the pyrimidine scaffold . It is primarily employed as a key intermediate for constructing fused heterocyclic systems such as pyrrolo[2,3‑d]pyrimidines, and has been identified as a moderate inhibitor of human endoplasmic reticulum aminopeptidase 2 (ERAP2) [1]. The compound is commercially available from multiple suppliers in research‑grade purity.

Why Generic Substitution of Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate Fails for Critical Applications


In‑class 4,6‑diamino‑5‑nitropyrimidine analogs (e.g., methyl ester CAS 22386‑73‑8 or tert‑butyl ester variants) cannot be directly interchanged with the ethyl ester without altering reaction outcomes. The ester moiety dictates both the steric environment during nucleophilic aromatic substitution and the stability of the glycinate side‑chain under acidic or basic cyclization conditions . Additionally, even subtle structural changes on the pyrimidine core eliminate the selective ERAP2 binding observed for the 6‑amino‑4‑(ethylglycinato)‑5‑nitro substitution pattern; the binding data show a > 9‑fold selectivity drop against the related aminopeptidase N, confirming that this specific arrangement is required for target engagement [1].

Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate: Quantified Differentiation Evidence


ERAP2 Inhibition vs. Aminopeptidase N Selectivity Window

The target compound inhibits human ERAP2 with a Ki of 622 nM. Against the closely related zinc‑metalloprotease aminopeptidase N (APN; human recombinant), the Ki is 6,040 nM, providing a selectivity ratio of approximately 9.7‑fold for ERAP2 over APN [1]. This selectivity profile is critical because ERAP2 is involved in antigen trimming for MHC class I presentation and is an emerging immuno‑oncology target, while broad APN inhibition is associated with off‑target effects [2].

Immuno-oncology Antigen presentation ERAP2 inhibitor

Ethyl vs. Methyl Ester: Impact on Heterocyclization Yield

When subjected to intramolecular cyclization with aldehydes to form pyrrolo[2,3‑d]pyrimidines, the ethyl ester derivative (target compound) delivers measurably higher yields than the corresponding methyl ester. Under identical Vilsmeier‑type conditions (DMF/POCl₃), the ethyl ester afforded the cyclized product in > 90% isolated yield, whereas the methyl ester yielded approximately 75‑80% [1]. The difference is attributed to the reduced steric hindrance and improved leaving‑group ability of the ethyl ester during the cyclization step.

Fused pyrimidine synthesis Pyrrolo[2,3-d]pyrimidine Cyclization efficiency

Solubility and Handling Advantage of the Ethyl Ester Over the Methyl Ester

The ethyl ester exhibits higher solubility in common organic solvents compared to the methyl ester. In dimethyl sulfoxide (DMSO), the ethyl ester shows a solubility of > 50 mg/mL at 25 °C, while the methyl ester solubility is reported as approximately 30 mg/mL under the same conditions . This difference is relevant for both solution‑phase library synthesis and in vitro assay preparation, where higher stock concentrations reduce DMSO carry‑over effects.

Solubility Process chemistry Formulation

Structural Determinants for ERAP2 Binding: The 4‑(Ethylglycinato) Moiety Is Essential

Removal or replacement of the ethyl glycinate side‑chain at the 4‑position with a simple amino group (i.e., 4,6‑diamino‑5‑nitropyrimidine) abolishes ERAP2 binding (Ki > 30 µM, > 48‑fold loss) [1]. This demonstrates that the ester‑bearing side‑chain is a critical pharmacophoric element, not merely a synthetic handle, and that the target compound occupies a unique position at the intersection of synthetic utility and biological activity.

Structure‑activity relationship ERAP2 Medicinal chemistry

Optimal Research & Industrial Application Scenarios for Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate


ERAP2‑Targeted Medicinal Chemistry Hit Expansion

With a confirmed Ki of 622 nM against human ERAP2 and a 9.7‑fold selectivity window over APN, the compound serves as a validated hit for structure‑based lead optimization. Its ethyl glycinate side‑chain provides a synthetic vector for rapid analog generation through amidation, ester hydrolysis, or reductive amination, enabling efficient exploration of the ERAP2 active site [1].

High‑Yielding Synthesis of Pyrrolo[2,3‑d]pyrimidine Libraries

The > 90% cyclization yield achievable with the ethyl ester under Vilsmeier conditions makes it the preferred substrate for constructing pyrrolo[2,3‑d]pyrimidine cores. These cores are present in clinically validated anticancer antifolates (e.g., pemetrexed analogs) and kinase inhibitors. The yield advantage over the methyl ester directly reduces the cost of generating screening libraries [2].

Solution‑Phase Parallel Synthesis in HTS‑Compatible Formats

The > 50 mg/mL DMSO solubility of the ethyl ester (≥ 1.7‑fold higher than the methyl ester) ensures reliable compound dispensing at high stock concentrations in 384‑ and 1536‑well plates. This property is critical for automated HTS workflows where DMSO concentrations must be kept below 1% (v/v) to avoid solvent‑induced assay artifacts .

One‑Step Diversification of ERAP2‑Active Pyrimidines

The 6‑amino group and 5‑nitro group remain available for further functionalization even after the glycinate side‑chain is elaborated. This orthogonal reactivity allows the compound to be used as a modular scaffold in combinatorial chemistry, generating focused libraries around the ERAP2 pharmacophore without de novo scaffold synthesis [1].

Quote Request

Request a Quote for Ethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.